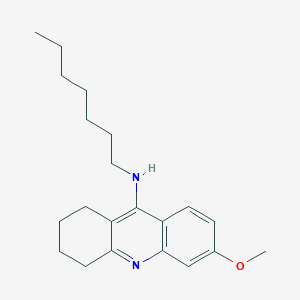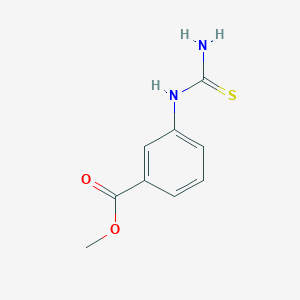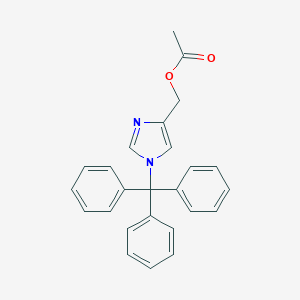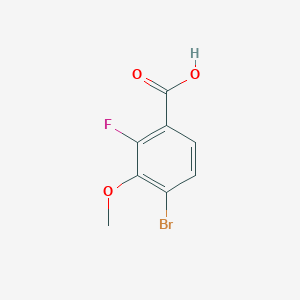
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is a chiral amino acid derivative with an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-serine.
Epoxidation: The hydroxyl group of (S)-serine is converted into an epoxide using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Amination: The resulting epoxide is then subjected to amination to introduce the amino group, forming (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-[®-oxiranyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction of the epoxide ring.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-2-Amino-2-[®-oxiranyl]propanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-[®-oxiranyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The epoxide ring can react with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(S)-Serine: A precursor in the synthesis of (S)-2-Amino-2-[®-oxiranyl]propanoic acid.
®-2-Amino-2-[(S)-oxiranyl]propanoic acid: An enantiomer with similar structural features but different stereochemistry.
Epoxy Amino Acids: A class of compounds with an epoxide ring and amino acid structure.
Uniqueness
(S)-2-Amino-2-[®-oxiranyl]propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and an epoxide ring. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
166318-68-9 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2S)-2-amino-2-[(2R)-oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-5(6,4(7)8)3-2-9-3/h3H,2,6H2,1H3,(H,7,8)/t3-,5-/m0/s1 |
InChI Key |
VAUNZEJFKMRTCC-UCORVYFPSA-N |
SMILES |
CC(C1CO1)(C(=O)O)N |
Isomeric SMILES |
C[C@]([C@@H]1CO1)(C(=O)O)N |
Canonical SMILES |
CC(C1CO1)(C(=O)O)N |
Synonyms |
Oxiraneacetic acid, alpha-amino-alpha-methyl-, (R*,S*)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Cyclopropa[a]pyrrolizin-6b(1H)-ol, 1a,2-dihydro-(9CI)](/img/structure/B70408.png)
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B70410.png)



![1,8-Naphthyridin-2(1H)-one,3,3-[(2,6-dichlorophenyl)methylene]bis[4-hydroxy-(9CI)](/img/structure/B70427.png)





![Dihydropyrrolo[1,2-a]pyrazine-1,3,6(2H,4H,7H)-trione](/img/structure/B70440.png)
